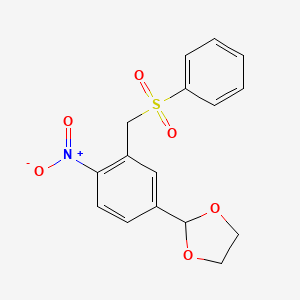

2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane

説明

Structure

3D Structure

特性

IUPAC Name |

2-[3-(benzenesulfonylmethyl)-4-nitrophenyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6S/c18-17(19)15-7-6-12(16-22-8-9-23-16)10-13(15)11-24(20,21)14-4-2-1-3-5-14/h1-7,10,16H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJUHYKQMRYMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363097 | |

| Record name | 2-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89303-15-1 | |

| Record name | 2-{4-nitro-3-[(phenylsulfonyl)methyl]phenyl}-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor, followed by the introduction of the phenylsulfonylmethyl group. The final step involves the formation of the dioxolane ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonylation reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The phenylsulfonylmethyl group can be oxidized to a sulfone.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the phenylsulfonylmethyl group produces a sulfone.

科学的研究の応用

2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

Industry: It can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylsulfonylmethyl group may interact with biological macromolecules. The dioxolane ring provides structural stability and influences the compound’s overall reactivity.

類似化合物との比較

Structural and Molecular Comparisons

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- The methyl-substituted analog (C₁₇H₁₇NO₆S) exhibits increased hydrophobicity and steric bulk due to the methyl group on the dioxolane ring, which may reduce solubility in polar solvents compared to the target compound .

- The phosphoryl-containing analog (C₁₃H₁₉O₅P) replaces nitro and sulfonyl groups with a diethoxyphosphoryl moiety, significantly altering polarity and electronic effects. This substitution could enhance metal-coordination capabilities .

Key Observations :

- The target compound’s synthesis is hypothesized to follow methods similar to those in , where ketones or aldehydes react with ethylene glycol under acid catalysis. Solvent choice (e.g., benzene vs. toluene) critically affects product distribution .

- Copper sulfate in the bromo-diethylamino analog’s synthesis may act as a desiccant or mild oxidant, highlighting the role of catalysts in optimizing yields .

生物活性

2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane (CAS No. 89303-15-1) is a compound belonging to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential therapeutic applications.

- Molecular Formula : C16H15NO6S

- Molecular Weight : 349.36 g/mol

- CAS Number : 89303-15-1

Synthesis

The synthesis of 2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane involves the reaction of 2-(4-nitrophenyl)-1,3-dioxolane with chloromethyl phenyl sulfone in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature, yielding a product with a reported yield of approximately 76% .

Antibacterial Activity

Research has demonstrated that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties against various bacterial strains. A study evaluated the antibacterial efficacy of several dioxolane derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane showed promising activity against:

- Staphylococcus aureus

- Staphylococcus epidermidis

- Enterococcus faecalis

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 625 µg/mL to 1250 µg/mL for effective strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | Not specified |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | Not specified |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against Candida albicans. In vitro studies indicated that most dioxolane derivatives exhibited significant antifungal effects, with MIC values suggesting effectiveness at low concentrations .

Case Studies and Research Findings

A comprehensive study on various dioxolane derivatives highlighted their potential as therapeutic agents. The findings indicated that structural modifications in the dioxolane ring could enhance biological activity. For instance, the introduction of electron-withdrawing groups like nitro or sulfonyl groups significantly improved the antibacterial and antifungal efficacy of these compounds .

Moreover, a comparative analysis of enantiomeric versus racemic forms revealed that enantiomers often possess superior biological activity due to their ability to interact more effectively with biological targets .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Nitro-3-((phenylsulfonyl)methyl)phenyl)-1,3-dioxolane, and how is purity validated?

Synthesis typically involves a multi-step approach:

Protection of carbonyl groups : Use ethylene glycol to form the 1,3-dioxolane ring via acid-catalyzed acetal formation.

Sulfonylation : Introduce the phenylsulfonylmethyl group using phenylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃).

Nitration : Employ mixed nitric-sulfuric acid to introduce the nitro group at the para position.

Characterization :

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

Q. How can researchers differentiate this compound from structurally similar dioxolane derivatives?

- Analytical techniques :

Advanced Research Questions

Q. What mechanistic insights support its role as an ergosterol biosynthesis inhibitor in antifungal studies?

- Molecular docking : The compound interacts with fungal CYP51 P450 (lanosterol 14α-demethylase), disrupting ergosterol synthesis. Key interactions include hydrogen bonding with heme cofactors and hydrophobic contacts with active-site residues .

- Validation : Compare IC₅₀ values against Rhizoctonia solani (EC₅₀ ~7–18 mg/L) with controls like difenoconazole (EC₅₀ ~9 mg/L) .

Q. How do substituent modifications influence biological activity in structure-activity relationship (SAR) studies?

Q. How can computational methods optimize reaction pathways for synthesizing derivatives?

Q. What strategies resolve contradictions in biological activity data across studies?

Q. How is X-ray crystallography applied to confirm stereochemical configurations in dioxolane derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。